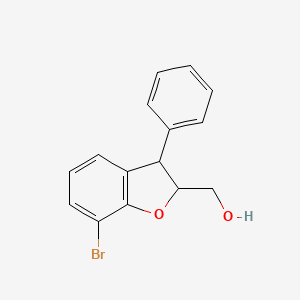
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a bromine atom at the 7th position, a phenyl group at the 3rd position, and a methanol group attached to the 2,3-dihydro-1-benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol typically involves the following steps:
Phenylation: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The reduction of the benzofuran ring to a dihydrobenzofuran can be carried out using hydrogen gas in the presence of a palladium catalyst.
Methanol Addition: The final step involves the addition of a methanol group to the 2,3-dihydro-1-benzofuran core, which can be achieved using formaldehyde and a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)carboxylic acid.
Reduction: 3-Phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.
Substitution: (7-Azido-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol.
Scientific Research Applications
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit the activity of key enzymes involved in cell proliferation and survival, leading to its potential anti-tumor effects. Additionally, its antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol: Lacks the phenyl group at the 3rd position, resulting in different biological activities and chemical properties.
(7-Bromo-3-phenyl-1-benzofuran-2-yl)methanol: Lacks the dihydro component, which may affect its reactivity and stability.
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)ethanol: Has an ethanol group instead of a methanol group, which may influence its solubility and biological activity.
Uniqueness
(7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, phenyl group, and methanol group allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
918305-08-5 |
|---|---|
Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
(7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C15H13BrO2/c16-12-8-4-7-11-14(10-5-2-1-3-6-10)13(9-17)18-15(11)12/h1-8,13-14,17H,9H2 |
InChI Key |
HCEUAIYZYYIHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC3=C2C=CC=C3Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















